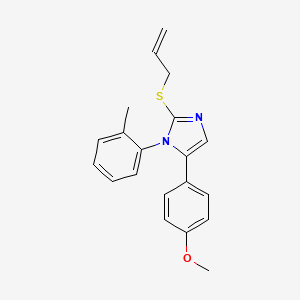

2-(allylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole

Description

Historical Development of Functionalized Imidazoles in Research

The imidazole nucleus, first synthesized by Heinrich Debus in 1858 via the condensation of glyoxal, formaldehyde, and ammonia, laid the foundation for heterocyclic chemistry. Early research focused on elucidating its tautomeric behavior and amphoteric properties, which arise from its planar five-membered ring containing two nitrogen atoms. The 20th century witnessed a paradigm shift toward functionalization, driven by the discovery of imidazole’s role in biological systems (e.g., histidine in enzymes) and its utility in drug design. For instance, cimetidine, a landmark H2-receptor antagonist, underscored the pharmacological potential of substituted imidazoles.

Functionalization strategies evolved from simple alkylation and acylation to transition metal-catalyzed cross-coupling reactions, enabling precise regiocontrol at the N-1, C-2, C-4, and C-5 positions. These advancements facilitated the synthesis of complex derivatives like 2-(allylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole, which integrates sulfur and aryl groups to modulate electronic and steric properties.

Position of this compound in Contemporary Heterocyclic Chemistry

This compound exemplifies the convergence of three key structural motifs:

- Allylthio Group : Introduces a sulfur-containing side chain with potential for thiol-mediated redox activity and nucleophilic reactivity.

- 4-Methoxyphenyl Substituent : Enhances π-π stacking interactions and electron-donating effects, often associated with improved bioavailability.

- o-Tolyl Group : Provides steric bulk and lipophilicity, influencing binding affinity in enzymatic pockets.

The regioselective installation of these groups at the C-2, C-5, and N-1 positions, respectively, showcases modern synthetic methodologies such as Ullmann-type couplings and palladium-catalyzed cross-coupling. Comparative studies indicate that the allylthio moiety at C-2 significantly alters the compound’s dipole moment (predicted to exceed 4.0 D), impacting solubility and intermolecular interactions.

Significance of Tri-Substituted Imidazoles in Academic Research

Tri-substituted imidazoles occupy a critical niche due to their ability to:

- Serve as bioisosteres for peptide bonds, enabling mimicry of bioactive conformations.

- Act as ligands for transition metals (e.g., copper, zinc), facilitating applications in catalysis and metallodrug design.

- Exhibit broad-spectrum biological activity, including antimicrobial and anticancer properties, as demonstrated by derivatives like ketoconazole and losartan.

A comparative analysis of substituent effects reveals that electron-donating groups (e.g., methoxy) at C-5 enhance resonance stabilization, while bulky N-1 substituents (e.g., o-tolyl) reduce rotational freedom, favoring rigid receptor binding.

Evolution of Allylthio-Imidazole Research

The incorporation of allylthio groups into imidazoles emerged as a strategy to exploit sulfur’s nucleophilicity and redox activity. Early work focused on thiol-ene click chemistry for polymer synthesis, but recent studies highlight its role in:

- Activity-Based Sensing : Allylthio-imidazoles act as probes for metal ions (e.g., Cu²⁺) via chelation-driven fluorescence quenching.

- Antimicrobial Agents : Sulfur-containing imidazoles disrupt microbial membrane integrity through thiol-disulfide exchange.

Synthetic routes to allylthio-imidazoles often involve:

- Nucleophilic Substitution : Reaction of 2-mercaptoimidazoles with allyl halides in the presence of bases like K₃PO₄.

- Transition Metal Catalysis : Copper(I)-mediated coupling of imidazole thiols with allylboronic acids.

For this compound, a plausible synthesis involves:

- Step 1 : N-Arylation of imidazole with o-tolyl bromide via Buchwald-Hartwig amination.

- Step 2 : Friedel-Crafts acylation to install the 4-methoxyphenyl group at C-5.

- Step 3 : Thioetherification at C-2 using allyl disulfide and a palladium catalyst.

Properties

IUPAC Name |

5-(4-methoxyphenyl)-1-(2-methylphenyl)-2-prop-2-enylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c1-4-13-24-20-21-14-19(16-9-11-17(23-3)12-10-16)22(20)18-8-6-5-7-15(18)2/h4-12,14H,1,13H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTACXOQNVXCREE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC=C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of Substituents: The allylthio, methoxyphenyl, and o-tolyl groups can be introduced through nucleophilic substitution reactions. For example, the allylthio group can be added using allylthiol in the presence of a base, while the methoxyphenyl and o-tolyl groups can be introduced using corresponding halides and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(allylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield different products depending on the reaction conditions.

Substitution: The methoxyphenyl and o-tolyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halides, catalysts like palladium or copper

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols, amines

Substitution: Various substituted imidazoles

Scientific Research Applications

Antitumor Activity

Research has indicated that imidazole derivatives, including 2-(allylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole, exhibit significant antitumor properties. Studies have demonstrated that these compounds can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and inhibiting specific signaling pathways. For instance, compounds similar to this imidazole have been tested against various cancer cell lines, showing promising IC50 values that suggest effective cytotoxicity against tumors .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, its structural components allow it to interact with target enzymes involved in cancer progression and inflammation. The presence of the methoxyphenyl group enhances its binding affinity to enzyme active sites, making it a candidate for further development as a therapeutic agent against diseases involving dysregulated enzyme activity .

Material Science

Study on Antitumor Efficacy

In a study published in 2023, researchers synthesized several imidazole derivatives and tested their efficacy against human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant antitumor activity, with IC50 values comparable to established chemotherapeutics .

Corrosion Inhibition Experiment

A comprehensive study investigated the corrosion inhibition properties of various imidazole derivatives in acidic media. The findings revealed that this compound provided substantial protection for mild steel, with efficiency rates exceeding 90% under specific conditions .

Mechanism of Action

The mechanism of action of 2-(allylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The allylthio group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The methoxyphenyl and o-tolyl groups can enhance the compound’s binding affinity to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Physicochemical Properties

- Lipophilicity : The allylthio group in the target compound increases logP compared to thiol analogs (e.g., : logP ≈ 2.8 vs. target ≈ 3.0) but remains lower than styryl derivatives (e.g., 3b: logP ≈ 3.5) .

- Solubility : The 4-methoxyphenyl group enhances aqueous solubility relative to purely aromatic substituents (e.g., 4-chlorophenyl in ) .

- Stability : Allylthio groups may undergo oxidation or allylic rearrangement, whereas thiols () are prone to disulfide formation .

Key Research Findings and Contradictions

Biological Activity

The compound 2-(allylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole is a derivative of imidazole, a class of compounds known for their diverse biological activities. Imidazole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article aims to provide a detailed overview of the biological activity associated with this specific imidazole derivative, highlighting relevant research findings and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 298.39 g/mol. The structural features that contribute to its biological activity include the imidazole ring and the presence of various substituents like the allylthio and methoxy groups.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study by Jain et al. demonstrated that similar compounds showed activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis . The presence of the methoxy group is believed to enhance the lipophilicity of the compound, facilitating better membrane penetration and increased antimicrobial efficacy.

Anti-inflammatory Effects

Imidazole derivatives have been reported to possess anti-inflammatory properties. In a study examining various imidazole compounds, it was found that some exhibited significant inhibition of inflammatory mediators, suggesting potential use in treating inflammatory diseases . The mechanism often involves modulation of cytokine production and inhibition of pathways leading to inflammation.

Case Study 1: Synthesis and Evaluation

A recent study focused on synthesizing new imidazole derivatives, including variations similar to this compound. The synthesized compounds were evaluated for their biological activities, particularly against inflammatory pathways in human neutrophils. Results indicated that certain derivatives showed promising anti-inflammatory effects comparable to established anti-inflammatory drugs .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact effectively with specific receptors involved in inflammatory responses, further supporting its potential therapeutic applications .

Research Findings

Q & A

Q. What are the common synthetic routes for preparing 2-(allylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole, and how is purity validated?

The compound is typically synthesized via multi-step reactions involving aryl thiols, substituted imidazoles, and allyl halides. For example, analogous imidazole derivatives are synthesized by reacting benzimidazole precursors with aryl thiols under reflux in solvents like ethanol or THF, using catalysts such as triethylamine or K₂CO₃ . Purity is validated through:

- Melting point analysis (e.g., sharp melting points within 1–2°C of theoretical values).

- Spectroscopic techniques :

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on:

- Single-crystal X-ray diffraction (XRD) : Crystallographic data (e.g., bond lengths, angles, and torsion angles) validate the imidazole core and substituent orientations. For example, related imidazoles exhibit C–S bond lengths of ~1.78 Å and C–N distances of ~1.32 Å .

- Computational modeling : DFT calculations compare experimental and theoretical geometries to resolve ambiguities in NMR assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.